molecular formula C22H24N2O5 B2810058 N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888446-90-0

N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2810058
CAS No.: 888446-90-0
M. Wt: 396.443
InChI Key: IYEJSYLTAQQPSC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the 3,4-dimethoxyphenyl and pivalamidobenzofuran groups further enhances its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the 3,4-dimethoxyphenyl group and the pivalamidobenzofuran moiety. The reactions often require specific catalysts and conditions to ensure high yield and purity.

For instance, the synthesis might begin with the cyclization of a suitable precursor to form the benzofuran ringThe final step involves the amidation reaction to attach the pivalamidobenzofuran group, using reagents such as pivaloyl chloride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and compounds with the 3,4-dimethoxyphenyl group. Examples include:

Uniqueness

N-(3,4-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzofuran core, along with the 3,4-dimethoxyphenyl and pivalamidobenzofuran groups, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-22(2,3)21(26)24-18-14-8-6-7-9-15(14)29-19(18)20(25)23-13-10-11-16(27-4)17(12-13)28-5/h6-12H,1-5H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEJSYLTAQQPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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